4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Overview
Description
4-(Difluoromethoxy)-2-methylaniline Hydrochloride is an organic compound with the molecular formula C8H10ClF2NO. This compound is characterized by the presence of a difluoromethoxy group and a methylaniline moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride typically involves the reaction of 4-(Difluoromethoxy)aniline with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-methylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like methyl iodide or other alkyl halides are used under basic conditions
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Alkylated derivatives or other substituted products
Scientific Research Applications
4-(Difluoromethoxy)-2-methylaniline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis . The inhibition of this pathway results in reduced fibrosis and improved lung function.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: A precursor in the synthesis of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride.
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: Another compound with similar difluoromethoxy functionality, used in the study of pulmonary fibrosis.
Difluoromethoxylated Ketones: Compounds with difluoromethoxy groups used in the synthesis of various heterocycles.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition .
Biological Activity
4-(Difluoromethoxy)-2-methylaniline Hydrochloride, with the molecular formula and a molecular weight of approximately 201.62 g/mol, is a compound that has garnered attention for its biological activity, particularly in the fields of molecular biology and medicinal chemistry. Its unique structure, characterized by a difluoromethoxy group attached to a 2-methyl aniline framework, contributes to its distinct chemical properties and potential therapeutic applications.
The biological activity of this compound is primarily linked to its role in modulating cellular processes. Research indicates that it can inhibit the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor Beta 1 (TGF-β1) in A549 lung epithelial cells. EMT is a critical process in fibrosis and cancer progression, where epithelial cells acquire mesenchymal characteristics, leading to increased migration and invasion capabilities.
Key Findings:
- In vitro Studies: DGM treatment significantly reduced the expression of proteins associated with EMT, such as α-SMA (alpha-smooth muscle actin), vimentin, and collagen I, suggesting its potential as an antifibrotic agent.
- In vivo Studies: In animal models, specifically rats subjected to bleomycin-induced pulmonary fibrosis, DGM demonstrated protective effects against lung fibrosis, further supporting its therapeutic potential.
Comparative Biological Activity
The following table summarizes the comparative biological activity of this compound with related compounds:
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Inhibits TGF-β1-induced EMT; antifibrotic effects | |
BMS-665053 | Selective CRF-1 receptor antagonist; potential for anxiety disorders | |
2-(Difluoromethoxy)-4-methylaniline | Similar structure with varying biological properties |
Study on Pulmonary Fibrosis
A significant study focused on the effects of this compound on pulmonary fibrosis was conducted using A549 cells and a rat model. The results indicated that DGM effectively mitigated the fibrotic response by inhibiting TGF-β1 signaling pathways.
Methodology:
- Cell Culture: A549 cells were treated with TGF-β1 to induce EMT.
- Treatment: Cells were subsequently treated with varying concentrations of DGM.
- Analysis: Protein expression levels were assessed using Western blotting techniques.
Results:
- DGM treatment led to a significant decrease in α-SMA and vimentin levels.
- In vivo studies showed reduced collagen deposition in lung tissues of rats treated with DGM compared to controls.
Synthesis and Applications
The synthesis of this compound involves a one-step chlorination process that can be optimized for pharmaceutical applications. It has been utilized as an intermediate in the synthesis of other biologically active compounds, including BMS-665053, which is being investigated for its therapeutic effects on anxiety disorders.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-methylaniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZIPJVYDPKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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